molecular formula C8H8N2O4 B15351217 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-3-(2-propenyl)- CAS No. 36324-05-7

4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-3-(2-propenyl)-

Cat. No.: B15351217
CAS No.: 36324-05-7
M. Wt: 196.16 g/mol
InChI Key: SCXYLJCQPUSWHW-UHFFFAOYSA-N
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Description

orotic acid , is a pyrimidinecarboxylic acid derivative. It is a key intermediate in the biosynthesis of pyrimidines, which are essential components of nucleic acids.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: Orotic acid can be synthesized through the reaction of uracil with glyoxal in the presence of ammonia.

  • Industrial Production Methods: Commercial production often involves the fermentation process using microorganisms that naturally produce orotic acid.

Types of Reactions:

  • Oxidation: Orotic acid can be oxidized to form uracil.

  • Reduction: Reduction reactions can convert orotic acid to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Halogenation with chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Uracil

  • Reduction: Various alcohols and amines

  • Substitution: Halogenated derivatives

Scientific Research Applications

Orotic acid has several applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.

  • Biology: It plays a role in the study of nucleotide metabolism and genetic regulation.

  • Medicine: Orotic acid is used in the treatment of certain metabolic disorders and as a supplement in some vitamin therapies.

  • Industry: It is utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

Orotic acid exerts its effects through its role in the pyrimidine biosynthesis pathway. It is converted into uridine monophosphate (UMP), which is a precursor for the synthesis of other pyrimidine nucleotides. The molecular targets and pathways involved include enzymes such as orotate phosphoribosyltransferase and orotidine 5'-monophosphate decarboxylase.

Comparison with Similar Compounds

  • Uracil: A pyrimidine derivative that is a product of orotic acid oxidation.

  • Thymine: Another pyrimidine derivative involved in DNA synthesis.

  • Cytosine: A pyrimidine base found in DNA and RNA.

Uniqueness: Orotic acid is unique in its role as an intermediate in pyrimidine biosynthesis and its involvement in metabolic disorders. Unlike uracil and thymine, which are directly incorporated into nucleic acids, orotic acid requires enzymatic conversion to become part of nucleotides.

Properties

CAS No.

36324-05-7

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2,6-dioxo-3-prop-2-enylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-2-3-10-5(7(12)13)4-6(11)9-8(10)14/h2,4H,1,3H2,(H,12,13)(H,9,11,14)

InChI Key

SCXYLJCQPUSWHW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CC(=O)NC1=O)C(=O)O

Origin of Product

United States

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